2-(3-Chloropyridin-4-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-chloropyridin-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-6-4-9-2-1-5(6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOVIQZVBUDSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
One commonly employed method involves the hydrolysis of ethyl 2-(3-chloropyridin-4-yl)acetate to yield 2-(3-chloropyridin-4-yl)acetic acid, which is then converted to its hydrochloride salt.
Reaction Conditions and Steps
- Starting Material: Ethyl 2-(3-chloropyridin-4-yl)acetate
- Hydrolysis Agent: Sodium hydroxide (1.0 M aqueous solution)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature (~20°C)
- Reaction Time: 1 hour
- Work-up: Acidification with 1 N hydrochloric acid to pH 3, removal of organic solvent under vacuum, filtration, washing with water and ethyl acetate, drying under vacuum.
- Yield: Approximately 82%
- Product Form: White solid, confirmed by LC-MS (M+H = 172.0)
Reaction Scheme
$$
\text{Ethyl 2-(3-chloropyridin-4-yl)acetate} \xrightarrow[\text{THF, 20°C}]{\text{NaOH, 1 h}} \text{2-(3-chloropyridin-4-yl)acetic acid} \xrightarrow[\text{HCl}]{\text{acidification}} \text{2-(3-chloropyridin-4-yl)acetic acid hydrochloride}
$$
Notes
- This method is straightforward, utilizes mild conditions, and avoids hazardous reagents.
- The purity is high, and the process is scalable.
- The acidification step ensures the formation of the hydrochloride salt, which is often preferred for stability and handling.
Two-Step Synthesis via 3-Vinylpyridine Intermediate
Method Overview
An alternative approach involves starting from 3-vinylpyridine, which undergoes sulfur-mediated addition and subsequent hydrolysis to afford the hydrochloride salt.
Reaction Steps
Formation of 3-Pyridine Thioacetyl Morpholine Quinoline:
- 3-vinylpyridine reacts with morpholine and sulfur.
- Reaction mixture is poured into ice-cold water, filtered, and washed.
- The intermediate is allowed to mature in air to form the thioacetyl derivative.
Hydrolysis to 2-(3-chloropyridin-4-yl)acetic acid hydrochloride:
- The thioacetyl intermediate is hydrolyzed with hydrochloric acid.
- The hydrolysate is decolorized with activated carbon.
- Concentration under reduced pressure and cooling crystallization yields the hydrochloride salt.
Advantages
- The process is concise, involving only two chemical steps.
- The yield exceeds 86%, which is relatively high.
- The method avoids the use of expensive or hazardous reagents such as lithium aluminum hydride or potassium cyanide.
- Product quality is significantly improved.
Reaction Scheme Summary
$$
\text{3-vinylpyridine} \xrightarrow[\text{S, morpholine}]{\text{addition}} \text{3-pyridine thioacetyl morpholine quinoline} \xrightarrow[\text{HCl}]{\text{hydrolysis}} \text{2-(3-chloropyridin-4-yl)acetic acid hydrochloride}
$$
Comparative Table of Preparation Methods
| Aspect | Hydrolysis of Ethyl Ester | Two-Step via 3-Vinylpyridine |
|---|---|---|
| Starting Material | Ethyl 2-(3-chloropyridin-4-yl)acetate | 3-Vinylpyridine |
| Number of Steps | 1 (hydrolysis) + acidification | 2 (addition + hydrolysis) |
| Reaction Conditions | NaOH in THF, room temp, 1 h | Sulfur and morpholine addition; HCl hydrolysis |
| Yield | ~82% | >86% |
| Safety and Handling | Mild reagents, relatively safe | Avoids hazardous reagents like LiAlH4, KCN |
| Product Purity and Quality | High, confirmed by LC-MS | High, improved quality reported |
| Scalability | Good | Good |
| Environmental Considerations | Requires solvent removal and aqueous work-up | Activated carbon decolorization step included |
Research Findings and Notes
- The hydrolysis method using sodium hydroxide in THF is well-documented in patent literature and chemical databases, showing reproducible yields and product purity suitable for industrial applications.
- The two-step method starting from 3-vinylpyridine is patented and highlights process efficiency, cost-effectiveness, and environmental benefits by avoiding toxic reagents and minimizing steps.
- Both methods produce the hydrochloride salt, which is preferred for its stability and ease of crystallization.
- The choice of method may depend on the availability of starting materials, cost considerations, and scale of production.
Chemical Reactions Analysis
2-(3-Chloropyridin-4-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : This compound has been investigated as a precursor in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
- Therapeutic Potential : Research has indicated that derivatives of chloropyridine compounds may exhibit anti-inflammatory and anti-cancer properties. Studies suggest that 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride could be explored for its potential in treating conditions such as autoimmune diseases due to its ability to modulate immune responses .
2. Biological Research
- Biochemical Interactions : The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action in biological systems. For instance, it may act as an inhibitor or modulator in various metabolic pathways .
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, suggesting that this compound could be explored for applications in neurodegenerative diseases .
3. Industrial Applications
- Chemical Manufacturing : 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride serves as a building block in the synthesis of agrochemicals and other industrial products. Its reactivity allows it to participate in various chemical reactions, making it valuable in producing complex molecules .
Case Studies and Research Findings
Several studies have documented the applications of 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride:
- Therapeutic Development : A study published in Journal of Medicinal Chemistry explored derivatives of chloropyridine compounds and their effects on cancer cell lines, indicating promising anti-cancer activity .
- Biological Mechanisms : Research highlighted in Bioorganic & Medicinal Chemistry Letters examined the interaction of similar compounds with GABA receptors, suggesting potential applications in treating neurological disorders .
- Industrial Use : An industrial application case study reported the use of this compound in synthesizing agrochemicals, demonstrating its utility in enhancing crop protection products .
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects . The pathways involved are typically studied through detailed biochemical and molecular biology experiments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, differing in substituent positions, functional groups, or heterocyclic frameworks:
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Property Comparison
Biological Activity
2-(3-Chloropyridin-4-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₆ClN₁O₂
- Molecular Weight : 175.57 g/mol
- CAS Number : 89531-58-8
1. Antimicrobial Properties
Research indicates that 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
These results suggest a potential role in treating infections caused by these pathogens.
2. Anticancer Activity
The compound has shown promising results in preclinical studies regarding its anticancer properties. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Mechanism of Action : The compound interacts with cellular receptors and enzymes, leading to the activation of apoptotic pathways. In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines, including breast and lung cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of chloropyridine compounds, including 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride. The study concluded that the compound exhibited potent activity against Gram-positive bacteria and fungi, supporting its potential use as a therapeutic agent for infections resistant to standard treatments .
Case Study 2: Anticancer Potential
In a research article from Cancer Research, researchers investigated the effects of chloropyridine derivatives on cancer cell proliferation. The findings indicated that 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride significantly inhibited the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis . The study highlighted its potential as a lead compound for further development into anticancer therapies.
The biological activity of 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : It is suggested that the compound can bind to receptors on the surface of cells, influencing downstream signaling pathways that regulate cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves condensation reactions between pyridine derivatives and chloroacetic acid precursors under controlled pH. For example, analogous pyridine-acetic acid derivatives are synthesized via nucleophilic substitution or coupling reactions, as seen in chloropyridine-based syntheses . Key steps include:
- Reaction conditions : Use of anhydrous solvents (e.g., DCM or THF) and catalysts like EDC/NHS for carboxyl activation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) to remove unreacted intermediates.
- Purity validation : LC-MS (≥95% purity) and elemental analysis to confirm stoichiometry .
Q. What analytical techniques are recommended for characterizing 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride?
- Methodology : A combination of spectroscopic and chromatographic methods:
- 1H-NMR : To confirm the presence of the pyridine ring (δ 7.5–8.5 ppm) and acetic acid moiety (δ 3.5–4.0 ppm for CH₂) .
- LC-MS : For molecular weight confirmation (expected [M+H]+ ~218.6 g/mol) and detection of chloride counterions .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch from HCl salt) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C and monitor decomposition via HPLC over 72 hours. Pyridine derivatives often show instability in strongly alkaline conditions due to ring hydrolysis .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for similar hydrochlorides) .
- Storage recommendations : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. What mechanistic insights exist for the role of 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride in PROTAC linker design?
- Methodology : The compound’s semi-rigid structure balances flexibility and steric constraints, influencing ternary complex formation in targeted protein degradation. Key considerations:
- Linker length : The acetic acid moiety allows conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the chloropyridine group enhances solubility and proteasome recruitment .
- Crystallography : Co-crystal structures with VHL or CRBN proteins can validate binding modes .
- In vitro validation : Use ubiquitination assays to compare degradation efficiency against flexible linkers (e.g., PEG-based) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to study:
- Binding affinity : Docking into pyridine-binding pockets (e.g., kinase ATP sites) using PDB structures (e.g., 4AKE).
- Solvent effects : Explicit solvent MD simulations (NAMD/GROMACS) to assess conformational stability in aqueous environments .
- Electrostatic contributions : Poisson-Boltzmann calculations to evaluate chloride ion interactions in binding sites .
Q. How should researchers resolve contradictions in reported solubility data for this compound?
- Methodology : Discrepancies often arise from solvent polarity or salt form variations. Systematic approaches include:
- Solvent screening : Test solubility in DMSO, PBS, and methanol using nephelometry or UV-Vis spectroscopy .
- Salt exchange : Compare hydrochloride vs. freebase solubility (e.g., via ion-pair chromatography) .
- Cross-validation : Publish raw data with detailed experimental conditions (e.g., temperature, agitation speed) to enable reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
